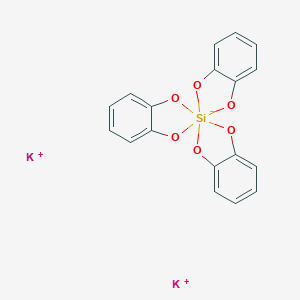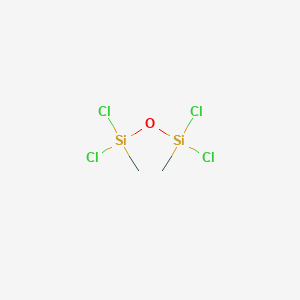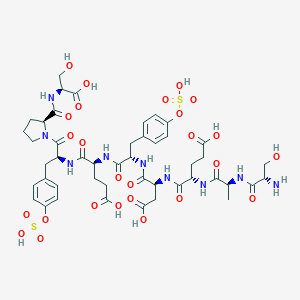
Bistriazolium-triazolepentachlororuthenate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has gained significant attention in the field of scientific research. It is a coordination complex that contains ruthenium, a transition metal, and triazole, a five-membered heterocyclic compound. This compound has shown promising results in various areas of research, including cancer treatment, catalysis, electrochemistry, and materials science.
Mécanisme D'action
The mechanism of action of bistriazolium-triazolepentachlororuthenate(III) is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells. It is believed that the triazole ligand in the compound plays a crucial role in its cytotoxicity towards cancer cells.
Biochemical and Physiological Effects
Bistriazolium-triazolepentachlororuthenate(III) has been shown to have both biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by disrupting their DNA replication process. However, the compound has also been shown to have toxic effects on healthy cells, which limits its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Bistriazolium-triazolepentachlororuthenate(III) has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various areas of research, making it a potential candidate for the development of new drugs and materials. However, its limitations include its toxic effects on healthy cells, which limit its potential use in cancer treatment.
Orientations Futures
There are several future directions for the research on bistriazolium-triazolepentachlororuthenate(III). One potential area of research is the development of new anticancer drugs based on this compound. Researchers could explore the use of different ligands to modify the compound's cytotoxicity towards cancer cells while reducing its toxic effects on healthy cells. Additionally, the compound's electrochemical properties could be further studied for the development of energy storage devices. Finally, researchers could explore the use of bistriazolium-triazolepentachlororuthenate(III) as a catalyst in other chemical reactions.
Conclusion
Bistriazolium-triazolepentachlororuthenate(III) is a ruthenium-based compound that has shown promising results in various areas of scientific research. Its cytotoxicity towards cancer cells and electrochemical properties make it a potential candidate for the development of new drugs and materials. However, its toxic effects on healthy cells limit its potential use in cancer treatment. Further research is needed to explore the compound's potential in various areas of scientific research.
Méthodes De Synthèse
The synthesis of bistriazolium-triazolepentachlororuthenate(III) involves the reaction of ruthenium trichloride with 4-(1H-1,2,3-triazol-4-yl)pyridine and sodium azide in the presence of water and ethanol. The reaction proceeds through the formation of a ruthenium(II) intermediate, which is then oxidized to ruthenium(III) with chlorine gas. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
Bistriazolium-triazolepentachlororuthenate(III) has been extensively studied for its potential applications in various areas of scientific research. In the field of cancer treatment, this compound has shown remarkable cytotoxicity towards cancer cells, making it a promising candidate for the development of new anticancer drugs. It has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Additionally, bistriazolium-triazolepentachlororuthenate(III) has been studied for its electrochemical properties, which make it a potential candidate for the development of energy storage devices.
Propriétés
Numéro CAS |
110670-30-9 |
|---|---|
Nom du produit |
Bistriazolium-triazolepentachlororuthenate(III) |
Formule moléculaire |
C6H11Cl5N9Ru |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
hydron;ruthenium(3+);1H-1,2,4-triazole;pentachloride |
InChI |
InChI=1S/3C2H3N3.5ClH.Ru/c3*1-3-2-5-4-1;;;;;;/h3*1-2H,(H,3,4,5);5*1H;/q;;;;;;;;+3/p-3 |
Clé InChI |
HRGJEKWUVUTGPP-UHFFFAOYSA-K |
SMILES |
[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
[H+].[H+].C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonymes |
(TrH)2(RuTrCl5) bistriazolium-triazolepentachlororuthenate(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)




![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)

